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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and

metastasis. The plasminogen activator system plays a significant role in the regulation of

angiogenesis. Plasminogen activator inhibitor-1 (PAI-1), a key component of this system, is

often found at elevated levels in the tumor microenvironment and is implicated in tumor

progression.[1] SK-216 is a specific, orally administrable inhibitor of PAI-1.[1] Studies have

demonstrated that SK-216 can limit tumor progression and metastasis by exerting anti-

angiogenic effects.[1] Specifically, SK-216 has been shown to inhibit Vascular Endothelial

Growth Factor (VEGF)-induced migration and tube formation of human umbilical vein

endothelial cells (HUVECs) in vitro.[1]

This document provides a detailed protocol for performing an in vitro angiogenesis assay using

the PAI-1 inhibitor, SK-216. The tube formation assay, a widely used and reliable method, is

described here to quantitatively assess the anti-angiogenic potential of SK-216.[2][3][4]
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The following diagram illustrates the proposed mechanism by which SK-216 inhibits

angiogenesis. In the tumor microenvironment, VEGF stimulates endothelial cells to promote

angiogenesis. PAI-1 is involved in this process, and its inhibition by SK-216 disrupts the

signaling cascade, leading to a reduction in tube formation.[1]
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Caption: Proposed mechanism of SK-216 in inhibiting VEGF-induced angiogenesis.

Quantitative Data Summary
The following table presents illustrative data from a representative in vitro tube formation assay

evaluating the effect of SK-216. The results demonstrate a dose-dependent inhibition of

angiogenesis, as measured by total tube length and the number of branch points.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b10788210?utm_src=pdf-body
https://www.benchchem.com/product/b10788210?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23990114/
https://www.benchchem.com/product/b10788210?utm_src=pdf-body-img
https://www.benchchem.com/product/b10788210?utm_src=pdf-body
https://www.benchchem.com/product/b10788210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

Concentration
Mean Total
Tube Length
(µm)

Mean Number
of Branch
Points

Inhibition of
Tube
Formation (%)

Vehicle Control 0 µM 12,500 ± 850 110 ± 12 0%

VEGF (Positive

Control)
50 ng/mL 25,000 ± 1,500 225 ± 20 Not Applicable

SK-216 + VEGF 1 µM 18,750 ± 1,100 165 ± 15 25%

SK-216 + VEGF 10 µM 11,250 ± 980 98 ± 10 55%

SK-216 + VEGF 50 µM 6,250 ± 700 55 ± 8 75%

Suramin

(Inhibitor Control)
100 µM 5,000 ± 650 45 ± 6 80%

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocol: In Vitro Tube Formation
Assay
This protocol details the steps for assessing the anti-angiogenic effects of SK-216 on

endothelial cells. The assay measures the formation of capillary-like structures (tubes) by

endothelial cells plated on a basement membrane extract.[5][6][7]

I. Materials and Reagents
Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (e.g., EGM-2)

Reduced growth factor Basement Membrane Extract (BME), such as Matrigel®

SK-216 (stock solution prepared in DMSO)

VEGF (Recombinant Human Vascular Endothelial Growth Factor)

Suramin (or other known angiogenesis inhibitor)
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Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Trypsin-EDTA solution

Calcein AM (for fluorescent visualization)

Sterile, tissue culture-treated 24-well or 96-well plates

Inverted microscope with a digital camera

II. Experimental Workflow Diagram
The diagram below outlines the major steps of the in vitro tube formation assay protocol.

Experimental Workflow: Tube Formation Assay
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Caption: Step-by-step workflow for the in vitro angiogenesis assay.

III. Detailed Methodology
1. Preparation of Basement Membrane Plates a. Thaw the reduced growth factor BME on ice

overnight at 4°C. b. Pre-chill a sterile 24-well plate and pipette tips at -20°C for at least 30

minutes. c. Using the pre-chilled tips, dispense 250 µL of BME into each well of the pre-chilled

24-well plate.[2] Ensure the entire surface of the well is covered. d. Incubate the plate at 37°C

and 5% CO₂ for at least 30 minutes to allow the BME to solidify.[2]

2. Preparation of HUVECs a. Culture HUVECs in Endothelial Cell Growth Medium until they

reach 70-90% confluency. Use cells at early passages (P2-P5) for optimal results.[5] b.

Aspirate the medium and wash the cells once with PBS. c. Detach the cells using Trypsin-

EDTA. Neutralize the trypsin with a medium containing serum. d. Centrifuge the cell

suspension and resuspend the pellet in a serum-free or low-serum basal medium. e. Perform a

cell count and adjust the concentration to 1.5 x 10⁵ cells/mL.

3. Cell Seeding and Treatment a. Prepare the treatment solutions. Dilute SK-216, VEGF, and

the negative control (e.g., Suramin) to the desired final concentrations in the same basal

medium used for cell resuspension. Include a vehicle control (DMSO) at the same final

concentration as the highest SK-216 dose. b. To the HUVEC suspension, add the treatment

solutions. For example, mix the cell suspension with an equal volume of the 2X final

concentration of the test compounds. c. Gently add 300 µL of the final cell/treatment

suspension onto the solidified BME in each well.

4. Incubation a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂. b. Tube

formation can typically be observed within 2-4 hours and is usually well-developed by 6-18

hours.[2][7] The optimal incubation time should be determined empirically.

5. Visualization and Imaging a. (Optional) Fluorescent Staining: 30 minutes before the end of

the incubation period, add Calcein AM to each well to a final concentration of 2 µg/mL. Incubate

in the dark at 37°C.[2] b. Carefully aspirate the medium from the wells to avoid disrupting the

delicate tube network.[2] c. Gently wash the wells with PBS. d. Acquire images of the tube

network using a phase-contrast or fluorescence microscope at 4x or 10x magnification.
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6. Quantitative Analysis a. Quantify the extent of tube formation using an automated image

analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). b. The following

parameters are commonly measured:

Total Tube Length: The sum of the lengths of all tube segments.
Number of Branch Points/Nodes: The number of points where three or more tubes intersect.
Number of Loops/Meshes: The number of enclosed areas formed by the tube network.[6] c.
Calculate the percentage of inhibition for each SK-216 concentration relative to the VEGF-
treated positive control.
Inhibition (%) = [1 - (ValueSK-216 - ValueVehicle) / (ValueVEGF - ValueVehicle)] x 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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